Cas no 1821828-04-9 (-3-(propan-2-yloxy)cyclobutan-1-ol, cis)

3-(Propan-2-yloxy)cyclobutan-1-ol (cis) is a chiral cyclobutane derivative featuring both hydroxyl and isopropoxy functional groups in a cis-configuration. This structural arrangement imparts unique steric and electronic properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. The cis-orientation enhances its utility in stereoselective reactions, particularly in the construction of complex cyclic frameworks. Its well-defined stereochemistry ensures reproducibility in synthetic applications, while the presence of both ether and alcohol functionalities allows for further derivatization. The compound is typically characterized by high purity and stability under standard conditions, facilitating its use in precision chemical transformations. Its compatibility with a range of reagents underscores its versatility in medicinal chemistry and materials science.
-3-(propan-2-yloxy)cyclobutan-1-ol, cis structure
1821828-04-9 structure
商品名:-3-(propan-2-yloxy)cyclobutan-1-ol, cis
CAS番号:1821828-04-9
MF:C7H14O2
メガワット:130.184862613678
MDL:MFCD22397421
CID:4621131
PubChem ID:66367520

-3-(propan-2-yloxy)cyclobutan-1-ol, cis 化学的及び物理的性質

名前と識別子

    • Cyclobutanol, 3-(1-methylethoxy)-, cis-
    • -3-(propan-2-yloxy)cyclobutan-1-ol, cis
    • MDL: MFCD22397421
    • インチ: 1S/C7H14O2/c1-5(2)9-7-3-6(8)4-7/h5-8H,3-4H2,1-2H3/t6-,7+
    • InChIKey: WUKJZVGMPBOICL-KNVOCYPGSA-N
    • ほほえんだ: [C@@H]1(O)C[C@H](OC(C)C)C1

-3-(propan-2-yloxy)cyclobutan-1-ol, cis 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-246869-1g
(1s,3s)-3-(propan-2-yloxy)cyclobutan-1-ol
1821828-04-9 95%
1g
$914.0 2023-09-15
1PlusChem
1P01C1U4-2.5g
-3-(propan-2-yloxy)cyclobutan-1-ol, cis
1821828-04-9 95%
2.5g
$2276.00 2024-06-18
Aaron
AR01C22G-5g
-3-(propan-2-yloxy)cyclobutan-1-ol, cis
1821828-04-9 95%
5g
$3669.00 2023-12-14
Aaron
AR01C22G-250mg
-3-(propan-2-yloxy)cyclobutan-1-ol, cis
1821828-04-9 95%
250mg
$647.00 2025-02-09
Aaron
AR01C22G-10g
-3-(propan-2-yloxy)cyclobutan-1-ol, cis
1821828-04-9 95%
10g
$5428.00 2023-12-14
A2B Chem LLC
AW41068-100mg
-3-(propan-2-yloxy)cyclobutan-1-ol, cis
1821828-04-9 95%
100mg
$369.00 2024-04-20
Enamine
EN300-246869-0.25g
(1s,3s)-3-(propan-2-yloxy)cyclobutan-1-ol
1821828-04-9 95%
0.25g
$452.0 2024-06-19
Enamine
EN300-246869-2.5g
(1s,3s)-3-(propan-2-yloxy)cyclobutan-1-ol
1821828-04-9 95%
2.5g
$1791.0 2024-06-19
Enamine
EN300-246869-5.0g
(1s,3s)-3-(propan-2-yloxy)cyclobutan-1-ol
1821828-04-9 95%
5.0g
$2650.0 2024-06-19
Cooke Chemical
LN8579457-1g
(1S
1821828-04-9 3s)-3-isopropoxycyclobutan-1-ol
1g
RMB 4907.20 2025-02-21

-3-(propan-2-yloxy)cyclobutan-1-ol, cis 関連文献

-3-(propan-2-yloxy)cyclobutan-1-ol, cisに関する追加情報

Compound CAS No. 1821828-04-9: -3-(Propan-2-yloxy)cyclobutan-1-ol, cis

The compound with CAS No. 1821828-04-9, commonly referred to as -3-(propan-2-yloxy)cyclobutan-1-ol, cis, is a fascinating molecule with unique structural and chemical properties. This compound belongs to the class of cyclobutanols, which are known for their strained ring systems and versatile reactivity. The "cis" designation in its name indicates the stereochemistry of the molecule, where the hydroxyl group (-OH) and the propan-2-yloxy group are on the same side of the cyclobutane ring. This stereochemistry plays a significant role in determining its physical and chemical properties.

Recent studies have highlighted the importance of -3-(propan-2-yloxy)cyclobutan-1-ol, cis in various fields, including organic synthesis and materials science. Its cyclobutane ring system makes it an attractive candidate for exploring strained-ring chemistry, which has applications in drug discovery and polymer chemistry. The propan-2-yloxy group adds functionality to the molecule, enhancing its potential for use as an intermediate in complex organic syntheses.

From a structural standpoint, the molecule consists of a four-membered cyclobutane ring with two substituents: a hydroxyl group at position 1 and a propan-2-yloxy group at position 3. The cyclobutane ring introduces angle strain, which can influence the molecule's reactivity and stability. The "cis" configuration ensures that these substituents are positioned in a way that minimizes steric hindrance, potentially affecting its solubility and reactivity under different conditions.

Chemically, -3-(propan-2-yloxy)cyclobutan-1-ol, cis exhibits interesting behavior due to the interplay between its strained ring system and functional groups. For instance, the hydroxyl group can participate in hydrogen bonding, which affects its solubility in polar solvents. The propan-2-yloxy group adds electron-donating effects through its ether linkage, potentially influencing nucleophilic or electrophilic reactions involving the molecule.

Recent research has explored the use of this compound as a building block in organic synthesis. Its strained ring system makes it a valuable precursor for constructing complex molecules with unique stereochemical properties. Additionally, studies have investigated its potential as a chiral auxiliary in asymmetric synthesis, leveraging its cis configuration to induce specific stereochemical outcomes in reactions.

In terms of applications, -3-(propan-2-yloxy)cyclobutan-1-ol, cis has shown promise in materials science as well. Its ability to form stable ether linkages makes it a candidate for use in polymer synthesis or as a cross-linking agent. Furthermore, its unique electronic properties could be harnessed in developing new materials with tailored optical or electronic characteristics.

The synthesis of this compound typically involves multi-step processes that require precise control over stereochemistry. Researchers have developed efficient methods to prepare -3-(propan-2-yloxy)cyclobutan-1-ol, cis using techniques such as ring-opening reactions or stereoselective cyclizations. These methods have been optimized to ensure high yields and purity of the final product.

From an environmental perspective, understanding the degradation pathways of -3-(propan-2-yloxy)cyclobutan-1

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